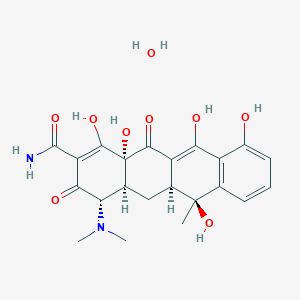![molecular formula C9H15NO2 B1428542 Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate CAS No. 1372548-30-5](/img/structure/B1428542.png)
Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate
Vue d'ensemble
Description
“Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate” is a chemical compound with the CAS Number: 1372548-30-5 . It has a molecular weight of 169.22 and its IUPAC name is methyl hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate .
Physical And Chemical Properties Analysis
This compound is a liquid . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate
is a chemical compound with the molecular formula
C9H15NO2
and a molecular weight of 169.22 g/mol . It is related to pyrrole, a five-membered heterocyclic compound that serves as a core framework in many pharmaceutical and natural product structures .Pyrrole derivatives are known for their diverse biological activities, and they can be found in many drugs with properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, and antimalarial . The synthesis of pyrrole derivatives often involves complex reactions, including [3+2] cycloaddition, which can be used to create polysubstituted pyrrole compounds with significant biological activities .
While specific applications of Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate in scientific research are not detailed in the available resources, its structural relation to pyrrole suggests potential uses in the development of new therapeutic agents, where it could serve as a building block for more complex molecules with desired biological properties.
- Methods : Synthesis often involves complex reactions like [3+2] cycloaddition to create polysubstituted pyrrole compounds .
- Results : These compounds exhibit a wide range of biological activities and are used in drugs with antipsychotic, anticancer, antibacterial, and other properties .
- Methods : Modern synthetic pathways include the use of metals, nanomaterials, and complex heterogeneous catalyzed methods .
- Methods : Utilizing green chemistry principles like green solvent-based methods, microwave-aided methods, and solvent-free methods .
- Application Summary : Some pyrrole derivatives are known to inhibit reverse transcriptase in HIV-1 and cellular DNA polymerases .
Drug Discovery
Material Science
Catalysis
Antiviral Drugs
Anti-inflammatory and Cholesterol Reducing Drugs
These applications are based on the general properties of pyrrole derivatives and the potential for Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate to be used in similar ways. For specific experimental procedures, results, and quantitative data, detailed scientific literature and research articles would provide the necessary information .
Propriétés
IUPAC Name |
methyl 2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)9-4-2-3-7(9)5-10-6-9/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQYLMMYIGSJBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

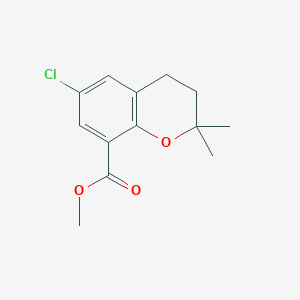
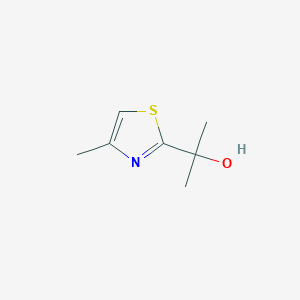
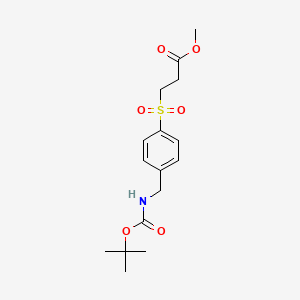
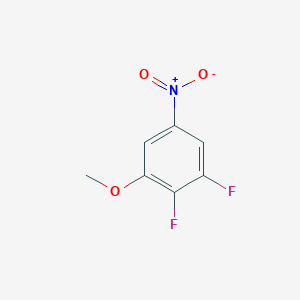
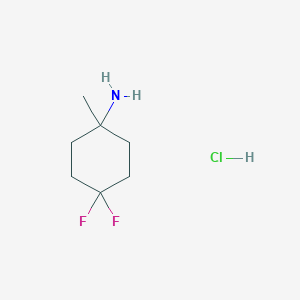
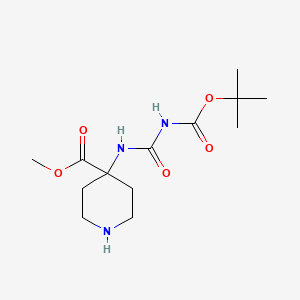
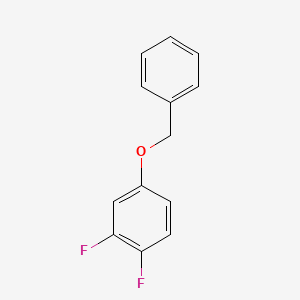
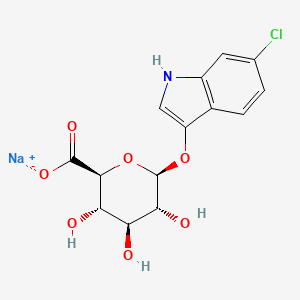
![6-[(2R,5R)-1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B1428475.png)
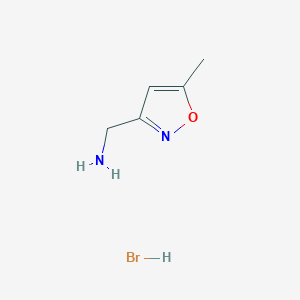
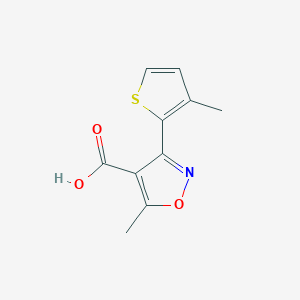
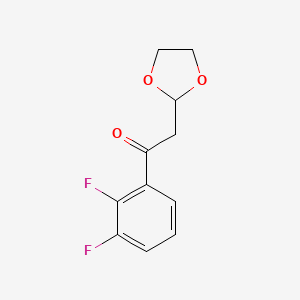
![3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]-4-one hydrochloride](/img/structure/B1428481.png)
